7-methyl-2,3-diphenyl-1H-indole
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Overview
Description
7-Methyl-2,3-diphenyl-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and is a key structure in various bioactive compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-diphenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 2,3-diphenylpropanal with phenylhydrazine in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-diphenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the indole to its reduced form.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
7-Methyl-2,3-diphenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1H-indole: Lacks the methyl group at the 7-position.
7-Methylindole: Lacks the phenyl groups at the 2 and 3 positions.
2-Phenylindole: Contains only one phenyl group at the 2-position.
Uniqueness
7-Methyl-2,3-diphenyl-1H-indole is unique due to the presence of both phenyl groups at the 2 and 3 positions and a methyl group at the 7-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
7-methyl-2,3-diphenyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-15-9-8-14-18-19(16-10-4-2-5-11-16)21(22-20(15)18)17-12-6-3-7-13-17/h2-14,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDILSYQCLAJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543040 |
Source
|
Record name | 7-Methyl-2,3-diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-93-5 |
Source
|
Record name | 7-Methyl-2,3-diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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